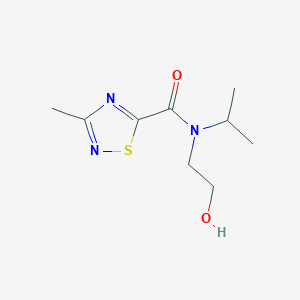

N-(2-hydroxyethyl)-3-methyl-N-(propan-2-yl)-1,2,4-thiadiazole-5-carboxamide

Description

Properties

IUPAC Name |

N-(2-hydroxyethyl)-3-methyl-N-propan-2-yl-1,2,4-thiadiazole-5-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15N3O2S/c1-6(2)12(4-5-13)9(14)8-10-7(3)11-15-8/h6,13H,4-5H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQJUXRFUAJXSPG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NSC(=N1)C(=O)N(CCO)C(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-hydroxyethyl)-3-methyl-N-(propan-2-yl)-1,2,4-thiadiazole-5-carboxamide typically involves the reaction of 3-methyl-1,2,4-thiadiazole-5-carboxylic acid with N-(2-hydroxyethyl)-N-isopropylamine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and time.

Chemical Reactions Analysis

Types of Reactions

N-(2-hydroxyethyl)-3-methyl-N-(propan-2-yl)-1,2,4-thiadiazole-5-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thiadiazole ring to a dihydrothiadiazole.

Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used for substitution reactions.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Dihydrothiadiazole derivatives.

Substitution: Various substituted thiadiazole derivatives depending on the substituent introduced.

Scientific Research Applications

N-(2-hydroxyethyl)-3-methyl-N-(propan-2-yl)-1,2,4-thiadiazole-5-carboxamide has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and as a precursor for other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(2-hydroxyethyl)-3-methyl-N-(propan-2-yl)-1,2,4-thiadiazole-5-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of N-(2-hydroxyethyl)-3-methyl-N-(propan-2-yl)-1,2,4-thiadiazole-5-carboxamide can be contextualized against analogous thiadiazole and carboxamide derivatives, as detailed below:

Structural Analogues and Substituent Effects

N-tert-Butyl-N-(4-methyl-1,2,3-thiadiazole-5-yl)carboxamides Structure: Features a tert-butyl group and a dichloropyridinyl substituent. Crystallographic studies highlight the rigidity imparted by the thiadiazole core . Comparison: The target compound’s isopropyl group is less bulky than tert-butyl, which may enhance solubility while retaining sufficient lipophilicity for membrane penetration.

N-(2-Amino-2-oxoethyl)-3-chloro-6-fluoro-N-propan-2-yl-1-benzothiophene-2-carboxamide (851210-80-5) Structure: Incorporates a benzothiophene ring with chloro and fluoro substituents. The amino-oxoethyl group introduces polarity . Comparison: The target compound lacks halogen substituents, which may reduce reactivity but improve safety profiles. Its hydroxyethyl group offers similar polarity to the amino-oxoethyl moiety.

Thiazole-5-carboxamide Derivatives ()

- Structure : Includes thiazole rings with phenyl and hydrazinecarbothioamide substituents.

- Activity : Demonstrated potent anticancer activity against HepG-2 cells (e.g., compound 7b , IC50 = 1.61 µg/mL) .

- Comparison : Replacing thiazole with thiadiazole in the target compound may alter electronic properties and binding modes, though both scaffolds exhibit π-deficient aromaticity.

Q & A

Basic: What are the critical steps and optimized reaction conditions for synthesizing N-(2-hydroxyethyl)-3-methyl-N-(propan-2-yl)-1,2,4-thiadiazole-5-carboxamide?

Methodological Answer:

The synthesis typically involves multi-step reactions, including:

- Heterocyclic ring formation : Cyclocondensation of thiosemicarbazides or thiourea derivatives with carboxylic acid precursors under reflux in solvents like acetonitrile or dimethylformamide (DMF) .

- Coupling reactions : Amide bond formation between the thiadiazole core and hydroxyethyl/isopropylamine groups using coupling agents (e.g., EDCI or DCC) in anhydrous conditions .

- Optimization :

Basic: Which analytical techniques are essential for confirming the structural integrity and purity of this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR confirm substituent positions and hydrogen bonding patterns (e.g., hydroxyethyl proton shifts at δ 3.5–4.0 ppm) .

- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., expected [M+H]+ ion for C10H16N3O2S: 258.09) .

- High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC with UV detection (λ = 254 nm) ensures ≥95% purity .

- Infrared Spectroscopy (IR) : Detect characteristic bands (e.g., C=O stretch at ~1650 cm⁻¹, N-H bend at ~1550 cm⁻¹) .

Advanced: How can computational modeling guide the prediction of biological activity or structural optimization?

Methodological Answer:

- Molecular Docking : Use software like AutoDock Vina to simulate binding interactions with target proteins (e.g., IMPDH or kinase enzymes). For example, the thiadiazole ring may form hydrogen bonds with catalytic residues .

- QSAR Studies : Corrogate substituent effects (e.g., hydroxyethyl vs. isopropyl groups) on logP and IC50 values to prioritize analogs .

- DFT Calculations : Analyze electron density maps to predict reactive sites (e.g., sulfur atoms in the thiadiazole ring for nucleophilic attacks) .

Advanced: How should researchers address contradictions in biological activity data across studies?

Methodological Answer:

- Assay Standardization :

- Structural Variability :

- Data Reconciliation : Apply multivariate analysis to identify confounding factors (e.g., solvent DMSO vs. PBS) .

Advanced: What strategies improve yield and selectivity during heterocyclic ring formation?

Methodological Answer:

- Microwave/Ultrasound Assistance : Reduce reaction time (30 mins vs. 12 hrs) and improve regioselectivity via controlled energy input .

- Protecting Groups : Temporarily block the hydroxyethyl group with tert-butyldimethylsilyl (TBS) chloride to prevent side reactions during cyclization .

- Catalytic Systems : Employ CuI or Pd(PPh3)4 for cross-coupling reactions (e.g., Suzuki-Miyaura for aryl substitutions) .

Advanced: How can researchers validate the compound’s mechanism of action in complex biological systems?

Methodological Answer:

- Biochemical Assays : Measure IMPDH inhibition (if applicable) via spectrophotometric detection of xanthosine-5'-monophosphate production .

- Cellular Thermal Shift Assay (CETSA) : Confirm target engagement by monitoring protein denaturation shifts in lysates treated with the compound .

- CRISPR Knockout Models : Compare activity in wild-type vs. IMPDH2-knockout cells to isolate target-specific effects .

Basic: What are the stability considerations for long-term storage of this compound?

Methodological Answer:

- Temperature : Store at –20°C in amber vials to prevent photodegradation of the thiadiazole ring .

- Humidity Control : Use desiccants (e.g., silica gel) to avoid hydrolysis of the carboxamide group .

- Solvent Compatibility : Dissolve in DMSO for stock solutions (≤10 mM) and avoid aqueous buffers for >24 hrs .

Advanced: What synthetic routes enable the introduction of isotopic labels for pharmacokinetic studies?

Methodological Answer:

- Deuterium Labeling : Replace hydroxyethyl protons with D2O under basic conditions (e.g., NaOD in DMF) .

- 13C/15N Incorporation : Use labeled precursors (e.g., K13CN for thiadiazole ring synthesis) during cyclization .

- Radiolabeling (14C) : Introduce 14C via carboxylation of intermediates using 14CO2 under high pressure .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.